Product packaging for 2-(Thiazol-2-yl)aniline(Cat. No.:CAS No. 923946-90-1)

2-(Thiazol-2-yl)aniline

Cat. No.: B2387941
CAS No.: 923946-90-1
M. Wt: 176.24
InChI Key: ZQNDGBGDULZZEN-UHFFFAOYSA-N
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Description

2-(Thiazol-2-yl)aniline is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B2387941 2-(Thiazol-2-yl)aniline CAS No. 923946-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDGBGDULZZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Thiazole Aniline Scaffolds

The 2-(Thiazol-2-yl)aniline structure is a prime example of a thiazole-aniline scaffold. This class of compounds is characterized by the fusion of a five-membered thiazole (B1198619) ring containing sulfur and nitrogen atoms with an aniline (B41778) ring, a benzene (B151609) ring bearing an amino group. This combination imparts a unique set of electronic and steric properties, making it a privileged scaffold in drug discovery and the design of functional materials. The nitrogen and sulfur atoms in the thiazole ring, along with the amino group on the aniline ring, provide multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets.

The versatility of the thiazole-aniline scaffold allows for extensive chemical modifications at various positions on both rings. This structural flexibility enables chemists to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, to optimize their performance for specific applications.

Fundamental Research Questions and Scientific Significance

Direct Synthesis Approaches for this compound

Direct methods for the synthesis of the this compound core structure often involve the formation of the thiazole ring onto an aniline-based precursor. These methods are valued for their efficiency and atom economy.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are characterized by their high atom economy, reduced waste generation, and operational simplicity. nih.gov

A notable example involves the reaction of an appropriate aniline (B41778) derivative, an isothiocyanate, and an α-haloketone. For instance, the three-component reaction of aromatic ketones, sulfur, and cyanamide (B42294) has been developed as a metal-free method to produce 2-amino-4-arylthiazole derivatives. tandfonline.com This approach facilitates the formation of one carbon-nitrogen (C-N) and two carbon-sulfur (C-S) bonds in a single step. tandfonline.com Microwave-assisted one-pot synthesis has also been employed, significantly reducing reaction times and improving yields compared to conventional heating methods. researchgate.nettandfonline.com

Another MCR strategy for synthesizing related thiazole systems involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, which can be catalyzed by enzymes like trypsin, showcasing a novel chemoenzymatic approach. mdpi.com Furthermore, a one-pot, four-step process starting from α-active methylene (B1212753) ketones has been developed, involving bromination, reaction with potassium thiocyanate (B1210189), and condensation with primary amines. ekb.eg

The following table summarizes some examples of one-pot multicomponent reactions for the synthesis of thiazole derivatives.

ReactantsCatalyst/ConditionsProductReference
Aromatic ketones, sulfur, cyanamideMetal-free2-Amino-4-arylthiazole derivatives tandfonline.com
p-Substituted acetophenones, thiourea (B124793), iodineMicrowave irradiation2-Acylamino-4-arylthiazole derivatives tandfonline.com
Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylatesTrypsinThiazole derivatives mdpi.com
α-Active methylene ketones, N-bromosuccinimide, potassium thiocyanate, primary aminesOne-pot, four-stepThiazol-2(3H)-imine derivatives ekb.eg
Ketoacid, thiosemicarbazide, phenacyl bromideKSF clay2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives researchgate.net

Cyclocondensation and Cyclization Protocols

Cyclocondensation and cyclization reactions are fundamental methods for the formation of the thiazole ring in this compound and related structures. These protocols typically involve the reaction of a bifunctional precursor containing a thioamide or thiourea moiety with a component that provides the remaining atoms for the thiazole ring.

A common approach is the reaction of ω-arylaminonitriles, which can be cyclized to form 1-aryl-2-iminoazacycloalkanes, including structures related to the thiazole-aniline system. beilstein-journals.org These cyclizations are often promoted by reagents like polyphosphoric acid esters (PPE) or trimethylsilyl (B98337) polyphosphate (PPSE) and can be accelerated by microwave irradiation. beilstein-journals.org For instance, 1-aryl-2-iminopyrrolidines can be synthesized in high yields from ω-arylaminonitrile precursors using PPE. beilstein-journals.org

Another strategy involves the cyclocondensation of thiosemicarbazones with α-haloketones, a variation of the Hantzsch thiazole synthesis. clockss.org This method has been used to synthesize 2-(2-arylidenehydrazinyl)-4-(pyrazol-4-yl)thiazoles. clockss.org Similarly, the reaction of 2-bromo-1-(3,4-dimethylphenyl)ethanone with cyanothioacetamide leads to the formation of a 2-(thiazol-2-yl)acetonitrile derivative. researchcommons.org

The electrochemical initiation of intermolecular C-N bond formation followed by cyclization has also been reported as an environmentally benign method for synthesizing related heterocyclic systems like imidazo[1,2-a]pyridines from ketones and 2-aminopyridines. rsc.org This suggests potential for electrochemical methods in thiazole synthesis as well.

The following table provides examples of cyclocondensation and cyclization reactions for the synthesis of thiazole and related heterocyclic systems.

ReactantsReagents/ConditionsProductReference
ω-ArylaminonitrilesPolyphosphoric acid esters (PPE), microwave irradiation1-Aryl-2-iminoazacycloalkanes beilstein-journals.org
Thiosemicarbazones, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneRefluxing ethanol (B145695)2-(2-Arylidenehydrazinyl)-4-(pyrazol-4-yl)thiazoles clockss.org
2-Bromo-1-(3,4-dimethylphenyl)ethanone, cyanothioacetamideRefluxing ethanol2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)acetonitrile researchcommons.org
Ketones, 2-aminopyridinesElectrochemical conditions, catalytic hydriodic acidImidazo[1,2-a]pyridines rsc.org

Synthesis of this compound Derivatives and Related Thiazole-Aniline Systems

The derivatization of the this compound scaffold is crucial for exploring the structure-activity relationships of these compounds in various applications. Several classical and modern synthetic methodologies are employed for this purpose.

Hantzsch Synthesis and its Applications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is widely applicable to the synthesis of this compound analogues. nih.govmdpi.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. nih.govmdpi.com

For the synthesis of this compound derivatives, a common strategy is to use a substituted thiourea bearing the aniline moiety. For example, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with α-haloketones or aldehydes to yield N,N-disubstituted β-amino acids with a thiazole ring. nih.gov The reaction conditions can be optimized, with the best yields often obtained in water in the presence of sodium carbonate. nih.gov

The Hantzsch synthesis is versatile and can be adapted for one-pot, multi-component reactions. For instance, new substituted Hantzsch thiazole derivatives have been synthesized in high yields through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes, using a reusable silica-supported tungstosilisic acid catalyst. mdpi.com This approach can be performed under conventional heating or ultrasonic irradiation. mdpi.com

The following table illustrates the application of the Hantzsch synthesis for preparing thiazole derivatives.

Thioamide/Thiourea Componentα-Halocarbonyl ComponentConditionsProductReference
N-Phenyl-N-thiocarbamoyl-β-alanineα-Haloketones/aldehydesWater, sodium carbonate3-{5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids nih.gov
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneSilica supported tungstosilisic acid, ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com
Thiosemicarbazones2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanoneRefluxing ethanolThiazole derivatives bearing a pyrazole (B372694) moiety clockss.org
Thioureaα-HaloketonesHantzsch condensation2-Aminothiazole (B372263) unit researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex this compound derivatives. semanticscholar.orgacs.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. acs.org This reaction can be used to couple an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve coupling a 2-aminothiazole derivative with a functionalized aryl halide. The development of various phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides. semanticscholar.org

The Suzuki cross-coupling reaction is another powerful palladium-catalyzed method, primarily used for C-C bond formation between an organoboron compound and an organic halide or triflate. mdpi.com This reaction has been employed in the synthesis of derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where various aryl and heteroaryl boronic acids were coupled with a bromo-substituted thiophene-aniline scaffold. mdpi.com The choice of catalyst, ligand, solvent, and base is critical for the success of these reactions. mdpi.com

Palladium catalysis also enables tandem reactions, where multiple bond-forming events occur in a single pot. For example, the synthesis of N-functionalized indoles can be achieved through a palladium-catalyzed cascade sequence involving the coupling of o-alkynylhaloarenes with amines. aablocks.com

The following table provides examples of palladium-catalyzed cross-coupling reactions used in the synthesis of aniline and thiazole derivatives.

Coupling ReactionSubstratesCatalyst SystemProductReference
Buchwald-Hartwig AminationAmines, Aryl halides/triflatesPalladium catalyst, Phosphine ligandAryl amines semanticscholar.orgacs.org
Suzuki Cross-Coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄(E)-4-Aryl/heteroaryl-N-((3-aryl/heteroaryl-thiophen-2-yl)methylene)-2-methylaniline derivatives mdpi.com
Tandem N-Alkenylation/N-ArylationAlkenyl triflates, AminesPd₂(dba)₃, XantphosN-Substituted indoles aablocks.com
CyanationAryl chlorides/triflates, Sodium cyanatePd₂(dba)₃, LigandUnsymmetrical ureas nih.gov

Diazotization and Azo Coupling Reactions in 2-Aminothiazole Systems

Diazotization of 2-aminothiazoles followed by azo coupling is a classic and effective method for the synthesis of a wide range of azo dyes and other functionalized thiazole derivatives. jetir.orggoogle.combenthamdirect.com This two-step process involves the conversion of the primary amino group of a 2-aminothiazole into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. jetir.orgsci-hub.ru

The diazotization of 2-aminothiazoles is typically carried out in a strong acidic medium, such as concentrated hydrochloric acid or a mixture of sulfuric acid and water, using sodium nitrite (B80452) at low temperatures (0-5 °C). jetir.orgtandfonline.com The stability and reactivity of the resulting diazonium salt depend on the substituents on the thiazole ring and the reaction conditions. tandfonline.com For some substituted 2-aminothiazoles, diazotization is more efficient using nitrosylsulfuric acid. tandfonline.com

The subsequent azo coupling reaction is performed by adding the diazonium salt solution to a solution of a coupling component, such as a phenol, aniline, or another active methylene compound. jetir.orgbenthamdirect.com The pH of the reaction mixture is often adjusted to facilitate the coupling, with basic conditions (pH 7-8) sometimes leading to improved yields. jetir.org This methodology has been used to synthesize a variety of (thiazol-2-yl)diazenyl derivatives with different shades of color. jetir.org

The following table summarizes the conditions and outcomes of diazotization and azo coupling reactions involving 2-aminothiazole systems.

2-Aminothiazole DerivativeDiazotizing Agent/ConditionsCoupling ComponentProductReference
2-AminothiazoleNaNO₂, concentrated HCl, 0-5 °CSubstituted aromatic compounds(Thiazol-2-yl)diazenyl derivatives jetir.org
4-Phenyl-5-(phenylsulfonyl)thiazole-2-amineNaNO₂, H₂SO₄/H₂O, 0-5 °CResorcinol, m-nitroaniline, etc.Azo dyes jetir.org
2-Aminothiazole derivativesNitrosylsulfuric acidPyridoneDisperse-reactive dyes iosrjournals.org
2-AminothiazoleHNO₃/H₃PO₄AzulenesAzulene-1-azo-2'-thiazoles researchgate.net
2-Amino-5-methyl-thiazoleDiazo-coupling reactionN/ADimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine rsc.org

Functionalization via Amidation and Substitution Reactions

The aniline functional group in this compound is a key site for derivatization, particularly through amidation and substitution reactions. These transformations allow for the introduction of a wide array of functional groups, enabling the modulation of the compound's physicochemical and biological properties.

Amidation Reactions: The primary amine of the aniline ring can readily undergo acylation to form amide derivatives. This is a common strategy to create more complex molecules. Amide bond formation can be achieved using various coupling reagents. For instance, the reaction of an aniline derivative with a carboxylic acid can be facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov While direct amidation of this compound is not explicitly detailed in the provided literature, the general applicability of such protocols to electron-deficient anilines suggests its feasibility. nih.gov

Another approach involves the reaction of the aminothiazole core with activated acylating agents. For example, 2-aminothiazole derivatives can be reacted with chloroacetyl chloride to produce an N-acylated intermediate. nih.govrsc.org This intermediate, a 2-chloro-N-(thiazol-2-yl)acetamide, can then undergo nucleophilic substitution with various amines to yield a library of functionalized amide derivatives. nih.gov A similar strategy could be envisioned starting from this compound to functionalize the exocyclic amine.

A ruthenium-catalyzed, regioselective ortho-amidation of 2-aryl benzothiazoles using acyl azides as the nitrogen source has also been reported. acs.org This method demonstrates the potential for direct C-H functionalization on the aniline ring, leading to ortho-amido products, although it targets the aryl ring attached to the thiazole rather than an amino-substituted one directly. acs.org

Substitution Reactions: The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The aniline group is a powerful activating group and directs electrophiles to the ortho and para positions of the benzene (B151609) ring. For the related compound 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline, electrophilic substitution reactions such as nitration and bromination have been shown to occur at the position para to the aniline group.

Furthermore, the synthesis of related structures often involves the coupling of substituted anilines with a thiazole precursor. For example, 2-arylamino-4-(nitroaryl)thiazoles have been synthesized by reacting substituted anilines with a thiocyanate intermediate derived from a bromoacetophenone. tandfonline.com This highlights a synthetic route where the substitution pattern on the aniline ring is established prior to the thiazole ring formation.

The following table summarizes representative substitution reactions on analogous aniline-thiazole structures.

Reaction TypeReagents/ConditionsSubstrateProductYield (%)Ref
Amide CouplingEDC, DMAP, HOBt, CH₃CNThiazole carboxylic acid and Aniline derivativeAmide derivative80 nih.gov
Amide FormationChloroacetyl chloride, Dioxane, Triethylamine2-Aminothiazole derivative2-Chloro-N-(thiazol-2-yl)acetamide70 nih.gov
Nucleophilic SubstitutionAliphatic amines, DMF, K₂CO₃2-Chloro-N-(thiazol-2-yl)acetamide2-Substituted N-(thiazol-2-yl)acetamideNot specified nih.gov
Electrophilic NitrationHNO₃/H₂SO₄ (0°C)4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline4-Nitroaniline derivative78

Green Chemistry Principles in Synthesis Design

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods for thiazole derivatives. nih.govbepls.com Conventional synthesis routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. nih.gov Green chemistry approaches aim to mitigate these issues by employing safer solvents, renewable starting materials, efficient catalysts, and alternative energy sources.

Several green strategies have been successfully applied to the synthesis of the thiazole core:

Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govbepls.com For instance, the Hantzsch-thiazole reaction has been effectively performed under microwave irradiation. tandfonline.com Similarly, ultrasound has been used to promote the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.comdntb.gov.ua

Green Solvents: Replacing hazardous solvents like DMF and pyridine (B92270) is a key goal of green chemistry. mdpi.com Water and ethanol are preferred green solvents. bepls.commdpi.com Researchers have developed procedures for synthesizing thiazoles in water or in solvent-free (neat) conditions. bepls.com Deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, have also emerged as promising eco-friendly reaction media for thiazole synthesis. mdpi.com

Reusable and Green Catalysts: The use of recyclable catalysts minimizes waste and cost. Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.comdntb.gov.ua Biocatalysts, such as a cross-linked chitosan (B1678972) hydrogel, have also been shown to be effective and recyclable for thiazole synthesis under ultrasonic irradiation. mdpi.com Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles represent another example of a reusable catalyst for the green one-pot synthesis of thiazole scaffolds. acs.org

The table below compares different green synthetic approaches for thiazole derivatives.

Green Chemistry PrincipleMethodologyAdvantagesReference(s)
Alternative Energy SourceMicrowave-assisted synthesisReduced reaction times, high yields, no harmful by-products. tandfonline.combepls.com
Alternative Energy SourceUltrasonic irradiationMild conditions, reduced reaction times, high yields. mdpi.comdntb.gov.uamdpi.com
Green SolventsSynthesis in waterAvoids use of toxic organic solvents, simple workup. bepls.com
Green SolventsDeep Eutectic Solvents (e.g., L-proline/ethylene glycol)Non-toxic, biodegradable, potential for reuse. mdpi.com
Green CatalysisReusable solid acid catalyst (Silica-supported tungstosilisic acid)Catalyst is easily recoverable and reusable, efficient. mdpi.comdntb.gov.ua
Green CatalysisBiocatalyst (Chitosan hydrogel)Eco-friendly, reusable, high yields, mild conditions. mdpi.com
Green CatalysisNanoparticle catalyst (NiFe₂O₄)Reusable, facile, one-pot multicomponent synthesis. acs.org

Elucidation of Reaction Mechanisms in Thiazole Ring Formation

The Hantzsch thiazole synthesis is the most classical and widely utilized method for constructing the thiazole ring. mdpi.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea. tandfonline.comnih.gov

The mechanism for the formation of a 2-aminothiazole derivative via the Hantzsch synthesis is generally understood to proceed through the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This results in the formation of an isothiouronium salt intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The hydroxythiazoline intermediate then undergoes dehydration (elimination of a water molecule) to form the aromatic thiazole ring.

This sequence of reactions—nucleophilic substitution, cyclization, and elimination—is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net The condensation can proceed through different intermediates, such as imino thioethers and hydroxythiazolines, which are sometimes stable enough to be isolated. nih.gov

For the specific synthesis of this compound, the thioamide component would be a derivative of thiourea and the α-haloketone would need to be appropriately substituted to yield the final product. An alternative Hantzsch-type approach could involve the reaction of 2-aminothiophenol (B119425) derivatives or the reaction of an α-haloketone with an N-arylthiourea.

Other mechanistic pathways for thiazole formation have also been explored. For instance, a copper-catalyzed cyclization starting from oximes, anhydrides, and potassium thiocyanate has been developed. nih.gov Another method involves a domino alkylation-cyclization reaction between propargyl bromides and thiourea derivatives under microwave irradiation. nih.gov A proposed mechanism for the formation of 2-substituted benzothiazoles from anilines involves the initial oxidation of the aniline to an imine, followed by electrophilic attack of sulfur, intramolecular cyclization, and finally oxidative aromatization to yield the thiazole ring fused to the benzene ring. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is influenced by the electronic properties of both the aniline and thiazole rings. researchgate.net The aniline ring, being electron-rich, is generally activated towards electrophilic attack, while the thiazole ring is more susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution: The amino group on the aniline ring is a strong activating group and directs electrophiles to the ortho and para positions. However, the presence of the bulky thiazole group at the ortho position can sterically hinder substitution at that site. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur predominantly at the para position of the aniline ring. For instance, iodination of N-substituted anilines can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. vulcanchem.com

Nucleophilic Aromatic Substitution: The thiazole ring, being an electron-deficient heterocycle, is more prone to nucleophilic attack. However, the aniline part of the molecule is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups. In the context of this compound derivatives, nucleophilic substitution has been observed. For example, the synthesis of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline involves a nucleophilic substitution reaction where 4-(4-methoxyphenyl)thiazole-2-amine is reacted with aniline. Additionally, the amino group of 2-(2′-Aminophenyl)benzothiazole can undergo nucleophilic substitution to yield amides. mdpi.com

The interplay of these reactivities allows for the selective functionalization of either the aniline or the thiazole ring, providing pathways to a diverse range of derivatives.

Oxidative and Reductive Pathways of the Thiazole and Aniline Moieties

The thiazole and aniline components of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The aniline moiety is susceptible to oxidation. In the context of related benzothiazole (B30560) derivatives, the amino group can be oxidized to form reactive intermediates. nih.gov For instance, the oxidation of 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline leads to the formation of a quinoline (B57606) derivative through an oxidative cleavage and subsequent cyclization. researchgate.net General oxidation of similar compounds can lead to the formation of sulfoxides or sulfones.

Reduction: The thiazole ring can undergo reduction. For example, reduction reactions can convert the thiazole ring to a dihydrothiazole. The nitro derivatives of related compounds can also be readily reduced to the corresponding amines. For instance, the nitro group in 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline can be reduced to an amino group. smolecule.com A plausible method for this reduction is using sodium borohydride (B1222165) (NaBH4). nih.gov

Table 1: Summary of Oxidative and Reductive Reactions
Reaction TypeMoietyConditions/ReagentsProduct TypeReference
OxidationAnilineI2 promotedQuinoline derivative (via cleavage and cyclization) researchgate.net
ReductionThiazole-Dihydrothiazole
ReductionNitro-substituted AnilineNaBH4Amino-substituted Aniline nih.govsmolecule.com

Intramolecular Cyclization and Rearrangement Mechanisms

This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems through intramolecular cyclization and rearrangement reactions. These reactions often lead to the formation of fused tricyclic and tetracyclic structures.

One notable example is the oxidative cyclization of 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline, which undergoes a domino reaction involving oxidative cleavage of a C(sp²)–H bond, followed by a Pictet–Spengler type cyclization and subsequent aromatization to yield a benzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-c]quinoline derivative. researchgate.net Similarly, intramolecular cyclization of 2-halogenothioanilides, which can be conceptually related to derivatives of this compound, is a known route to 2-arylbenzothiazoles. nih.gov

Rearrangement reactions are also a feature of thiazole chemistry. For example, the Favorskii rearrangement can transform an alpha-halo ketone into an ester, a reaction type that highlights the potential for skeletal reorganization in related systems. libretexts.org Another relevant transformation is the Smiles rearrangement, an intramolecular aromatic nucleophilic substitution. dalalinstitute.com While not directly documented for the parent compound, these rearrangement pathways are plausible for suitably substituted derivatives of this compound.

Table 2: Examples of Intramolecular Cyclization and Rearrangement
Starting Material DerivativeReaction TypeKey TransformationProduct ClassReference
2-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)anilineOxidative CyclizationPictet–Spengler cyclizationBenzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-c]quinoline researchgate.net
2-HalogenothioanilidesIntramolecular CyclizationS-arylation2-Arylbenzothiazoles nih.gov
N-Aryl hydroxylaminesRearrangement-2-Aminoanilines nih.gov

Investigations into Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the thiazole nitrogen) within the this compound scaffold allows for the formation of an intramolecular hydrogen bond. jchemrev.comresearchgate.net This interaction plays a crucial role in determining the molecule's conformation and, consequently, its chemical and physical properties.

Spectroscopic studies, particularly using nuclear magnetic resonance (NMR), have been instrumental in confirming the existence and strength of this hydrogen bond. nih.govuq.edu.au For instance, in related 2-(benzo[d]thiazol-2'-yl)-N-alkylanilines, deuterium (B1214612) exchange experiments monitored by heteronuclear NMR spectroscopy provided clear evidence of a strong intramolecular hydrogen bond. nih.gov The chemical shift of the amino proton is a key indicator of hydrogen bonding. ruc.dk

Computational studies using methods like Density Functional Theory (DFT) have further elucidated the conformational preferences of these molecules. uq.edu.au These calculations have shown that conformers with an intramolecular hydrogen bond between the amino proton and the thiazole nitrogen are significantly lower in energy, indicating their high population at equilibrium. uq.edu.au This hydrogen bond contributes to a more planar conformation of the molecule, although the phenyl and thiazole rings are often not perfectly coplanar. nih.govuq.edu.au

Coordination Chemistry of 2 Thiazol 2 Yl Aniline and Its Complexes

Ligand Design Principles and Chelation Properties

The compound 2-(thiazol-2-yl)aniline and its analogues are notable for their capacity to act as chelating agents in coordination chemistry. The design of these ligands is centered around the strategic placement of nitrogen and other donor atoms that can coordinate with a central metal ion. The core structure, featuring a thiazole (B1198619) ring linked to an aniline (B41778) group, provides a bidentate N,N-donor set. The nitrogen atom of the thiazole ring and the nitrogen atom of the amino group of the aniline moiety can both participate in coordination. mdpi.com

Derivatives of this compound can be further functionalized to create more complex ligand systems. For instance, the introduction of other donor groups can lead to tridentate or even polydentate ligands. ineosopen.orgineosopen.org This adaptability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. The flexibility of the phenyl and thiazole rings also allows for the adoption of various conformations to accommodate the coordination preferences of different metal ions. mdpi.com

Synthesis and Characterization of Metal Coordination Compounds

Palladium(II) and Platinum(II) Pincer Complexes

Pincer-type ligands derived from 2-(benzothiazol-2-yl)aniline have been successfully employed in the synthesis of Palladium(II) and Platinum(II) complexes. ineosopen.orgineosopen.org The synthesis typically involves the condensation of 2-(benzothiazol-2-yl)aniline with a suitable reagent, such as 2-(methylthio)acetyl chloride, to introduce an additional donor arm. ineosopen.orgineosopen.org The subsequent reaction with a Pd(II) or Pt(II) precursor leads to direct cyclometalation, where the metal center is coordinated in a tridentate S,N,N fashion. ineosopen.orgineosopen.org

These pincer complexes are characterized by a range of spectroscopic techniques. In Infrared (IR) spectroscopy, the coordination of the ligand to the metal is confirmed by the disappearance of the N-H stretching vibration and a significant shift in the C=O stretching frequency. ineosopen.org Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence for the structure of these complexes in solution. The definitive solid-state structure is often determined by single-crystal X-ray diffraction analysis. ineosopen.org

CompoundMetal IonCoordinationSpectroscopic Evidence (IR, cm⁻¹)Reference
Pd(II) pincer complexPd(II)S,N,NC=O stretch shifts from 1665 to 1629 ineosopen.org
Pt(II) pincer complexPt(II)S,N,NC=O stretch shifts from 1665 to 1636 ineosopen.org

Zinc(II) Halide Complexes

The coordination chemistry of 2-(benzothiazol-2-yl)aniline (also referred to as NH₂-pbt) with Zinc(II) halides has been explored, leading to the formation of complexes with the general formula [Zn(NH₂-pbt)Hal₂], where Hal is Cl or Br. mdpi.com The synthesis of these complexes is achieved by the direct reaction of NH₂-pbt with the corresponding anhydrous zinc halide in a suitable solvent like ethyl acetate. mdpi.com

Characterization of these complexes reveals a chelate coordination mode where the NH₂-pbt ligand binds to the zinc ion through both the nitrogen atom of the amino group and the nitrogen atom of the benzothiazole (B30560) ring. mdpi.com This N,N-chelation results in the formation of a stable five-membered ring. The structures of these complexes have been confirmed by single-crystal X-ray diffraction. mdpi.com

ComplexFormulaYieldAnalytical DataReference
Zinc(II) Chloride Complex[Zn(C₁₃H₁₀N₂S)Cl₂]90%C: 42.9, H: 2.9, N: 7.7, S: 8.5 (Found) mdpi.com
Zinc(II) Bromide Complex[Zn(C₁₃H₁₀N₂S)Br₂]85%C: 34.6, H: 2.3, N: 6.2, S: 6.7 (Found) mdpi.com

Rhenium(I) and Technetium(I) Mixed-Ligand Complexes

Derivatives of this compound have been utilized in the formation of mixed-ligand complexes with Rhenium(I) and by extension, Technetium(I), which shares similar coordination chemistry. These complexes often feature a fac-[M(CO)₃]⁺ core (where M is Re or Tc) coordinated to a bidentate derivative of this compound and a third ancillary ligand. researchgate.net For example, a '2 + 1' mixed-ligand complex can be generated where the bidentate ligand and a monodentate aqua ligand occupy the coordination sites of the [Re(CO)₃]⁺ core. researchgate.net

The synthesis and characterization of these complexes are crucial for their potential applications. Spectroscopic methods and X-ray crystallography are used to elucidate their structures and bonding. researchgate.net The electronic properties of these complexes can be tuned by modifying the ancillary ligands, which in turn can influence their photophysical properties.

Complexation with Other Transition Metal Ions

The versatility of this compound and its derivatives as ligands extends to a variety of other transition metals. Complexes with Cu(II), Co(II), and Ni(II) have been synthesized and characterized. bohrium.comresearchgate.net The synthesis of these complexes often involves the reaction of a thiazole-based ligand with the corresponding metal salt in a suitable solvent. rsc.org The resulting complexes can exhibit different coordination geometries depending on the metal ion and the specific ligand used. For instance, octahedral geometries are common for Fe(III), Co(II), and Cu(II) complexes, while tetrahedral geometries have been observed for Ni(II) and Zn(II) complexes. bohrium.com

Structural Analysis of Coordination Geometries and Metal-Ligand Bonding

In the case of the Pd(II) and Pt(II) pincer complexes, a distorted square-planar geometry around the metal center is typically observed. ineosopen.org For the Zinc(II) halide complexes, the coordination geometry around the zinc atom is generally tetrahedral, with the two nitrogen atoms of the ligand and two halide ions occupying the coordination sites. mdpi.com A notable feature in the structure of the free ligand and some of its complexes is the potential for a twist between the thiazole and aniline moieties, with the dihedral angle varying depending on the coordination environment. mdpi.com

The metal-ligand bonding in these complexes is primarily characterized by the donation of electron pairs from the nitrogen and other donor atoms of the ligand to the metal center. In pincer complexes, the deprotonated central amide unit forms a strong covalent bond with the metal. ineosopen.org The bond lengths between the metal and the donor atoms provide insight into the strength of the coordination. For example, in Rhenium(I) carbonyl complexes, the Re-C bond lengths of the carbonyl ligands can be influenced by the trans effect of the other coordinating ligands. researchgate.net

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Zn(C₁₃H₁₀N₂S)Cl₂]Zn(II)TetrahedralZn-N1: 2.0144(15), Zn-N2: 2.0139(17), Zn-Cl1: 2.2195(5), Zn-Cl2: 2.2310(5) mdpi.com
fac-[Re(C₁₉H₁₃N₃S)(CO)₃(H₂O)]⁺Re(I)Octahedral- researchgate.net
Pd(II) pincer complexPd(II)Square Planar- ineosopen.org

Electronic Structure and Spectroscopic Properties of Complexes

The electronic structure and photophysical properties of metal complexes containing thiazole-aniline type ligands are of significant interest due to their potential in materials science, particularly for applications like organic light-emitting diodes (OLEDs). The properties are largely dictated by the interplay between the ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) states.

The electronic absorption spectra of these complexes are generally characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic and heterocyclic ligand framework. For instance, the parent ligand 2-(1,3-benzothiazol-2-yl)aniline (B182507) exhibits absorption maxima between 265–385 nm. Upon complexation with a metal ion, these bands may shift, and new, lower-energy bands corresponding to charge transfer transitions can appear.

The fluorescence properties are particularly noteworthy. Many complexes are emissive, with the emission wavelength and intensity being highly dependent on the metal ion, the specific substituents on the ligand, and the solvent environment. For example, zinc complexes of 2-(2-aminophenyl)benzothiazole (NH2-pbt) and its derivatives have been studied for their luminescent properties. mdpi.comdoaj.org Solid-state photoluminescence studies of zinc halide complexes with NH2-pbt ([Zn(NH2-pbt)Hal2]) show single-band emission, whereas complexes with a related α-aminophosphine oxide derivative exhibit dual-band photoluminescence. mdpi.comdoaj.org One band is ascribed to a regular amine species, while the second, lower-energy band can be associated with an excited-state intramolecular proton transfer (ESIPT) mechanism or a twisted intramolecular charge transfer (TICT) state. mdpi.comdoaj.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure more deeply. For 2-(1,3-benzothiazol-2-yl)aniline, the HOMO energy is calculated to be -5.32 eV and is localized on the benzothiazole and aniline rings, while the LUMO energy is -1.87 eV and delocalized across the π-system, resulting in an energy gap of 3.45 eV. In a study on a Schiff-base ligand containing a thiazole moiety, DFT calculations on its metal complexes provided insights into their geometry and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity and electronic transitions. bohrium.com

The table below summarizes key spectroscopic data for representative metal complexes derived from 2-(2-aminophenyl)benzothiazole (NH2-pbt), a close analogue of this compound.

Table 1: Spectroscopic Properties of Metal Complexes with 2-(2-Aminophenyl)benzothiazole (NH2-pbt) Analogues

Complex Emission Maxima (nm) Remarks Reference
[Zn(NH2-pbt)Cl2] 395 (major), ~520 (minor) Solid-state single-band emission with a minor defect band. mdpi.com
[Zn(NH2-pbt)Br2] 407 (major), ~550 (minor) Solid-state single-band emission with a minor defect band. mdpi.com
[Zn(PCNH-pbt)Cl2]* 450, 600 Solid-state dual-band emission. mdpi.com
[Zn(PCNH-pbt)Br2]* 450, 600 Solid-state dual-band emission. mdpi.com

*PCNH-pbt is an α-aminophosphine oxide derivative of NH2-pbt.

Catalytic Applications of Metal Complexes Derived from Thiazole-Aniline Ligands

Metal complexes derived from thiazole-aniline and related ligands have demonstrated significant potential as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. The structural and electronic properties of these ligands, such as their strong σ-donation and tunable steric environment, can stabilize the metal center and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination. mdpi.com

Palladium complexes, in particular, have been explored for their catalytic activity. Pincer-type ligands derived from 2-(benzothiazol-2-yl)aniline have been used to create palladium(II) and platinum(II) complexes. ineosopen.orgineosopen.org These complexes are often stable and can act as efficient catalysts. For example, a Pd(II) complex with a thiazoline-based ligand showed exceptional activity in the synthesis of biaryls from phenylhydrazine (B124118) and aryl halides, achieving a high turnover frequency. rsc.org The utility of palladium complexes extends to various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Copper complexes based on thiazole-containing porous polymers have been employed as efficient heterogeneous catalysts for the synthesis of 2-arylquinolines and 2-arylbenzothiazoles. doi.org These catalysts proved effective for a range of substrates, tolerating both electron-donating and electron-withdrawing groups on the arylamine reactants and yielding products in good to excellent yields. doi.org The reusability of such heterogeneous catalysts is a significant advantage for industrial applications.

Furthermore, complexes of other transition metals like nickel and cobalt with thiazole-containing ligands have been investigated for catalysis. mdpi.com Nickel pincer complexes have been used in Suzuki-Miyaura reactions, and copper pincer complexes have been tested as catalysts in C-N cross-coupling reactions, yielding products with high efficiency. mdpi.com The development of catalysts based on earth-abundant metals like copper and nickel is a growing area of research, aiming to replace more expensive metals like palladium. mdpi.com

The table below highlights some catalytic applications of metal complexes with thiazole-aniline and related ligands.

Table 2: Catalytic Applications of Thiazole-Aniline Based Metal Complexes

Catalyst Type Reaction Substrates Product Yield Reference
Pd(II)-Thiazoline Complex Biaryl Synthesis Phenylhydrazine, Aryl Halides High (TOF = 49.5 h⁻¹) rsc.org
Cu-Thiazolo[5,4-d]thiazole Polymer 2-Arylquinoline Synthesis Arylamines, Aryl/Heterocyclic Ketones 55-78% doi.org
Cu-Thiazolo[5,4-d]thiazole Polymer 2-Arylbenzothiazole Synthesis 2-Iodoaniline, Benzyl Chloride up to 92% doi.org
PNP-Cu(I) Pincer Complex C-N Cross-Coupling Aryl Halides, Anilines 73-93% mdpi.com
POCOP-Ni Pincer Complex Thiolation Iodobenzene, Disulfides up to 86% mdpi.com

*PNP and POCOP are pincer ligands with different donor atoms.

Biological and Medicinal Chemistry Research Applications

Anticancer Activity and Mechanistic Insights

Derivatives of the 2-aminothiazole (B372263) scaffold are recognized for their potent and selective inhibitory activity against a wide array of human cancer cell lines, including those affecting the breast, lung, colon, and liver, as well as leukemia. frontiersin.orgnih.govresearchgate.net The anticancer properties of these compounds are a central focus of ongoing research, with studies delving into their cytotoxic effects, the molecular pathways they trigger, and the specific cellular components they target.

The cytotoxic potential of 2-(Thiazol-2-yl)aniline derivatives has been extensively evaluated against various human cancer cell lines. These in vitro studies are crucial for determining the concentration at which a compound can inhibit the growth of cancer cells by 50% (IC50 value), a key indicator of its potency.

Numerous studies have demonstrated that hybrid molecules incorporating the thiazole (B1198619) scaffold exhibit moderate to strong cytotoxic effects. nih.govrsc.org For instance, certain thiazole-amino acid hybrid derivatives have shown significant cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with some compounds displaying IC50 values as low as 2.07–8.51 μM. nih.govrsc.org

Similarly, newly synthesized bis-thiazole derivatives have shown remarkable cytotoxic activity. frontiersin.org For example, compound 5e was potent against MCF-7 breast cancer cells with an IC50 of 0.6648 µM, while compound 5a was effective against MDA-MB-231 breast cancer cells with an IC50 of 1.51 µM. frontiersin.org Another derivative, compound 4c, was found to be highly active against both MCF-7 and liver cancer (HepG2) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com

Further research on other derivatives has identified compounds with potent activity against various cancer cell lines, including H1299 (lung cancer) and SHG-44 (glioma). nih.govresearchgate.net One of the most promising analogues demonstrated IC50 values of 4.89 µM against H1299 and 4.03 µM against SHG-44 cell lines. nih.gov The data below summarizes the cytotoxic activity of selected thiazole derivatives against a panel of human cancer cell lines.

Compound TypeCancer Cell LineCell Line TypeIC50 Value (µM)Reference
Thiazole-Amino Acid HybridA549Lung2.07 - 8.51 nih.govrsc.org
Thiazole-Amino Acid HybridHeLaCervical2.07 - 8.51 nih.govrsc.org
Thiazole-Amino Acid HybridMCF-7Breast2.07 - 8.51 nih.govrsc.org
Bis-thiazole (5e)MCF-7Breast0.6648 frontiersin.org
Bis-thiazole (5a)MDA-MB-231Breast1.51 frontiersin.org
Bis-thiazole (5f)A2780Ovarian2.34 frontiersin.org
Bis-thiazole (5c)HeLaCervical0.0006 frontiersin.org
Thiazole Derivative (4c)MCF-7Breast2.57 mdpi.com
Thiazole Derivative (4c)HepG2Liver7.26 mdpi.com
2-Aminothiazole Derivative (27)HeLaCervical1.6 nih.gov
2-Aminothiazole Derivative (40)H1299Lung4.89 nih.govresearchgate.net
2-Aminothiazole Derivative (40)SHG-44Glioma4.03 nih.govresearchgate.net

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. bilkent.edu.tr

Research has shown that certain thiazole compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov This is evidenced by their ability to activate key initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3 and caspase-7. bilkent.edu.trnih.govnih.gov

For example, studies on novel 2-amino-5-benzylthiazole derivatives demonstrated their ability to induce the cleavage of PARP1 and caspase-3 in human leukemia cells. ukrbiochemjournal.org These compounds also led to an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2, further confirming the activation of the apoptotic machinery. ukrbiochemjournal.org Similarly, treatment of ovarian cancer cells (KF-28) with certain bis-thiazole derivatives resulted in the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic Bcl-2 gene, indicating the involvement of the mitochondrial-dependent apoptosis pathway. frontiersin.org

One study identified a thiazolidine (B150603) compound, ALC67, that showed strong cytotoxic activity and induced a SubG1/G1 cell cycle arrest, which is often associated with apoptosis. bilkent.edu.trnih.gov Further investigation revealed that its cytotoxic effect was due to the activation of the caspase-9-dependent apoptotic pathway. bilkent.edu.trnih.gov The activation of these caspase cascades ultimately leads to the fragmentation of cellular DNA and the dismantling of the cell, key hallmarks of apoptosis. bilkent.edu.trukrbiochemjournal.org

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific molecular targets that are critical for cancer cell growth and survival. nih.gov Two such targets that have been extensively studied are the phosphatidylinositol 3-kinase (PI3K) pathway and the tubulin protein network.

The thiazole core is an essential component in the structure of alpelisib, a known selective inhibitor of PI3Kα. nih.gov Research has shown that thiazole derivatives can act as potent inhibitors of various isoforms of PI3K. researchgate.netnih.gov One study reported a derivative that exhibited significant inhibitory activity against PI3K with an IC50 value of 58.42 nmol/l. researchgate.net

Another critical target for these compounds is tubulin. Tubulin proteins polymerize to form microtubules, which are essential for maintaining cell structure and forming the mitotic spindle during cell division. nih.govnih.gov Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.govresearchgate.net For example, a 2-anilino triazolopyrimidine derivative was found to be a powerful inhibitor of tubulin polymerization with an IC50 of 0.45 µM and significantly inhibited the binding of colchicine to tubulin. nih.gov This inhibition leads to disorganized microtubules and prevents the formation of a functional mitotic spindle, ultimately causing cell death in cancer cells. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights into the structural features required for potent anticancer efficacy.

Research has indicated that the substituents on both the thiazole and aniline (B41778) rings play a crucial role in determining the cytotoxic potential of the molecule. For instance, the introduction of a chlorine atom on the 2-amino group of the thiazole ring or its addition to a dialkyl group has been shown to decrease anticancer activity. nih.gov Conversely, the presence of 4,5-butylidene and benzylic amines on the 2-aminothiazole structure was found to be beneficial for improving cytotoxicity. nih.govresearchgate.net

In a series of thiazole–amino acid hybrids, it was observed that while the parent 2-aminothiazoles showed weak to no cytotoxicity, the hybrid derivatives exhibited moderate to strong activity. nih.gov This suggests that the amino acid moiety significantly contributes to the anticancer effect. Furthermore, studies on bis-thiazole derivatives have revealed that specific substitutions can lead to highly potent compounds with IC50 values in the nanomolar range. frontiersin.org The presence of a fluoro substituent or a chlorophenyl group has been noted to enhance the biological activity and cytotoxic effectiveness of thiazole derivatives, potentially by improving the compound's ability to penetrate cell membranes. nih.gov These SAR studies are critical for the rational design and optimization of new, more effective thiazole-based anticancer agents. nih.gov

Antimicrobial Activity and Mode of Action

In addition to their anticancer properties, derivatives of the this compound scaffold have demonstrated significant antimicrobial activity. researchgate.net These compounds are being investigated as potential new agents to combat a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Thiazole derivatives have been screened for their antibacterial activity against a broad spectrum of bacterial species. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.govcabidigitallibrary.org For example, a series of thiazole derivatives combined with adamantane (B196018) and 4-thiazolidinone (B1220212) scaffolds showed remarkable antibacterial activity, with MIC values ranging from 3.7 to 200 μg/mL against a panel of both Gram-positive and Gram-negative strains. nih.gov

In another study, a thiophene (B33073) derivative containing a benzothiazole (B30560) moiety exhibited activity equal to the antibiotic chloramphenicol (B1208) against S. aureus, with an MIC of 3.125 µg/mL. nih.gov Furthermore, some N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity, with one compound showing an MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov The presence of two thiazole moieties linked by a hydrazone group has also been associated with increased antibacterial and antifungal activity. nih.gov The table below presents the antibacterial spectrum of various thiazole derivatives.

Compound TypeBacterial StrainGram StainMIC (µg/mL)Reference
Thiazole-Adamantane Hybrid (73d)S. aureusPositive4.18 nih.gov
Thiazole-Adamantane Hybrid (73d)P. aeruginosaNegative7.1 nih.gov
Thiazole-Adamantane Hybrid (73c)S. aureusPositive7.0 nih.gov
Thiazole-Adamantane Hybrid (73c)P. aeruginosaNegative7.0 nih.gov
Benzothiazole-Thiophene (13)S. aureusPositive3.125 nih.gov
Benzothiazole-Thiophene (13)S. pyogenesPositive>3.125 nih.gov
N-(thiazol-2-yl)benzenesulfonamide (5a)S. aureusPositive3.9 nih.gov
N-(thiazol-2-yl)benzenesulfonamide (5a)A. xylosoxidansNegative3.9 nih.gov
2-(1H-tetrazolo-5-yl)aniline derivative (2.3)E. coliNegative- (31mm inhibition zone) zsmu.edu.ua
2-(1H-tetrazolo-5-yl)aniline derivative (2.5)P. aeruginosaNegative- (23mm inhibition zone) zsmu.edu.ua

Antifungal Efficacy

Derivatives of this compound have been investigated for their potential as antifungal agents, showing considerable efficacy against various fungal strains. Research into newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against reference and clinical isolates of Candida species. researchgate.net These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL against clinical isolates of C. albicans. researchgate.net The minimum fungicidal concentration (MFC) values were typically two- to four-fold higher than the MIC values, falling in the range of 0.015 to 31.25 µg/mL. researchgate.net The mechanism of action for these derivatives may be linked to their influence on the structure of the fungal cell wall and/or the cell membrane. acs.orgacs.org

Further studies have explored other thiazole derivatives. A novel thiazolylhydrazone derivative, RW3, showed a broad spectrum of antifungal activity, proving particularly effective against Cryptococcus neoformans (MIC of 3.9 µg/mL) and Candida auris (MIC of 15.6 µg/mL). bohrium.com This compound was developed to have improved water solubility and favorable pharmacokinetic properties, suggesting its potential for oral administration in treating systemic fungal infections. bohrium.com The antifungal activity of S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-thiones, which are structurally related, has also been noted. nih.gov The promising activity of these thiazole-based compounds highlights them as a significant area for the development of new antifungal therapies. researchgate.net

Compound TypeFungal StrainMIC (µg/mL)MFC (µg/mL)
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesClinical C. albicans0.008–7.81 researchgate.net0.015–31.25 researchgate.net
Thiazolylhydrazone RW3Cryptococcus neoformans3.9 bohrium.comNot Reported
Thiazolylhydrazone RW3Candida auris15.6 bohrium.comNot Reported
Thiazolylhydrazone RW3Candida albicans31.3 bohrium.comNot Reported
Table 1: Antifungal activity of selected thiazole derivatives.

Anti-tubercular Potency against Mycobacterium tuberculosis

The 2-aminothiazole scaffold, the core of this compound, is a significant pharmacophore in the search for new anti-tubercular agents. nih.govnih.gov Research has demonstrated that this class of compounds possesses potent antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis), with some analogues achieving sub-micromolar minimum inhibitory concentrations. nih.govmdpi.com

Structure-activity relationship (SAR) studies on 2-aminothiazole analogues have revealed key structural requirements for their anti-tubercular activity. While the C-2 position of the thiazole ring can accommodate a range of lipophilic substitutions, including amine and amide groups, the C-4 position and the thiazole core are more sensitive to changes. nih.govmdpi.com For instance, a 2-pyridyl moiety at the C-4 position was found to be crucial for potent activity.

One of the most potent analogues, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, demonstrated significant activity, although it was also associated with cytotoxicity. However, other derivatives, particularly those with amide-linked phenyl substituents at the C-2 position, showed good potency with a better separation between activity and cytotoxicity. A representative analogue from the series was found to be rapidly bactericidal against replicating M. tuberculosis and selective for mycobacterial species over other bacteria. nih.govnih.gov The mode of action does not appear to involve iron chelation. nih.gov

Compound ClassTargetKey Findings
2-AminothiazolesM. tuberculosisAchieved sub-micromolar MICs; activity is sensitive to changes at the C-4 position and thiazole core. nih.govmdpi.com
Thiazole–Chalcone HybridsM. tuberculosis H37RvCompound with 2,4-difluorophenyl group showed MIC of 2.43 µM.
Thiazole–Chalcone HybridsM. tuberculosis H37RvCompound with 2,4-dichlorophenyl group showed MIC of 4.41 µM.
Table 2: Anti-tubercular activity of selected thiazole derivatives.

Enzyme Inhibition Mechanisms (e.g., Dihydroorotase, DNA Gyrase, Topoisomerases)

Derivatives based on the this compound structure have been identified as inhibitors of several crucial bacterial and human enzymes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, has been identified as a therapeutic target for autoimmune diseases like rheumatoid arthritis. nih.gov A novel series of thiazole derivatives has been designed and synthesized as potent inhibitors of HsDHODH. nih.govnih.gov X-ray crystallography confirmed that these inhibitors bind at the ubiquinone binding tunnel of the enzyme. nih.govnih.gov Through structure-based lead optimization, compounds with double-digit nanomolar inhibitory activities have been developed, with the most potent showing an IC50 value of 18 nM. nih.gov Another study on benzylidenehydrazinyl-substituted thiazole derivatives also identified potent hDHODH inhibitors, with one compound showing a notable anti-arthritic effect in vivo.

DNA Gyrase and Topoisomerase Inhibition DNA gyrase is a bacterial type IIA topoisomerase that is essential for maintaining DNA topology and is a validated target for antibacterial drugs. Derivatives of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. These compounds demonstrated potent activity, with MIC values equal to the standard drug ciprofloxacin (B1669076) (12.5 µg/ml) against several bacterial strains, including S. aureus and E. coli. Molecular docking studies indicated that these thiazole derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin but display a better binding affinity. The inhibition of DNA gyrase leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death. Since DNA gyrase is a type of topoisomerase, these findings also classify the compounds as topoisomerase inhibitors.

Enzyme TargetCompound ClassInhibitory Activity (IC50/MIC)Mechanism of Action
Human Dihydroorotate Dehydrogenase (HsDHODH)Thiazole derivatives18 nM (IC50) nih.govBinds at the putative ubiquinone binding tunnel. nih.govnih.gov
DNA Gyrase2-aryl-N-(4-morpholinophenyl)thiazol-4-amines12.5 µg/ml (MIC)Binds to the active pocket, interfering with DNA supercoiling.
Table 3: Enzyme inhibitory activity of selected thiazole derivatives.

Other Pharmacological Research Areas

Anticonvulsant Properties

Thiazole-containing compounds have been explored for their potential as anticonvulsant agents. In a screening of new thiazolidinone derivatives, which often incorporate a thiazole moiety, several compounds exhibited anticonvulsant effects in experimental seizure models. One lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, was identified as having the highest anticonvulsant properties.

Further research into novel thiazolidin-4-one substituted thiazoles identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as a particularly active derivative. This compound was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods, which are standard models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively. Hybrids combining thiazole and 4-thiazolidinone cores have also shown excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure tests. These findings suggest that the thiazole nucleus is a promising scaffold for the development of new anticonvulsant drugs.

Compound ClassTest ModelNotable Activity
Thiazole-bearing 4-ThiazolidinonesMES and scPTZSeveral compounds showed excellent anticonvulsant activity in both models.
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinoneSeizure modelsIdentified as a lead compound with high anticonvulsant properties.
Thiazolidin-4-one substituted thiazolesMES and scPTZOne derivative (PTT6) was found to be the most active in the series.
Table 4: Anticonvulsant activity of selected thiazole derivatives.

Antidiabetic Potentials

The thiazole ring is a core structure in several established antidiabetic drugs and continues to be a scaffold of interest for developing new therapeutic agents. Research has shown that novel thiazole derivatives can target various enzymes and pathways involved in diabetes.

One area of investigation is the inhibition of α-amylase, an enzyme that breaks down starch into glucose. A series of novel thiazole molecules were evaluated for their α-amylase inhibitory activity, with several compounds displaying moderate to excellent inhibition, with IC50 values ranging from 12.55 µg/mL to 69.47 µg/mL. Another study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones found that while the compounds were less active as α-amylase inhibitors, they showed excellent anti-glycation potential. Glycation is a process that contributes to diabetic complications. In this study, one compound was identified as a highly efficient glycation inhibitor with an IC50 value of 1.095 ± 0.002 μM.

Additionally, certain thiazolyl-2,4-thiazolidinediones have been shown to have significant insulinotropic effects in INS-1 cells, indicating they can stimulate insulin (B600854) secretion. Other related morpholino thiazolyl-2,4-thiazolidinediones were also found to increase insulin release and enhance glucose uptake, demonstrating both pancreatic and extra-pancreatic effects.

Compound ClassTarget/AssayActivity (IC50)
Novel Thiazole derivativesα-amylase inhibition12.55 to 69.47 µg/mL
2-(2-arylidenehydrazinyl)thiazol-4(5H)-onesAnti-glycation1.095 ± 0.002 μM (most potent compound)
Thiazolyl-2,4-thiazolidinedionesInsulinotropic activitySignificant effect observed in INS-1 cells.
Table 5: Antidiabetic potential of selected thiazole derivatives.

Antioxidant Activity

Thiazole derivatives have demonstrated significant potential as antioxidant agents. The antioxidant capacity of a series of thiazolylhydrazone derivatives was investigated using multiple standard assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power). In these assays, the tested compounds generally showed activity that was comparable to or higher than that of curcumin, a well-known antioxidant used as a positive control.

Chemometric analyses indicated that the presence of a hydrazone moiety is crucial for the antioxidant activity of this class of compounds. A separate study synthesized novel thiazole and thiazolidinone derivatives with phenolic fragments, which are known to contribute to antioxidant effects. Research on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones also included evaluation of their free radical scavenging activity, where one specific derivative was identified as an excellent antioxidant agent. This body of research suggests a correlation between the antioxidant capacity of these compounds and other biological activities, such as anticancer effects.

Compound ClassAssayKey Finding
Thiazolylhydrazone derivativesDPPH, ABTS, FRAPShowed higher or comparable activity to curcumin.
2-(2-arylidenehydrazinyl)thiazol-4(5H)-onesFree radical scavengingOne derivative (4h) identified as an excellent antioxidant.
Thiazole derivatives with phenolic fragmentsAntioxidant assaysSynthesized to leverage the antioxidant properties of phenols.
Table 6: Antioxidant activity of selected thiazole derivatives.

Enzyme Inhibition beyond Antimicrobial Targets (e.g., α-chymotrypsin)

While much of the research on this compound and its derivatives has centered on antimicrobial applications, the versatile thiazole scaffold is a recurring motif in the design of inhibitors for a wide array of enzymatic targets. The exploration of this compound class extends to enzymes implicated in various physiological and pathological processes, including proteases like α-chymotrypsin.

α-Chymotrypsin, a serine protease, serves as a valuable model for studying enzyme-inhibitor interactions. Although specific inhibitory data for the parent compound, this compound, against α-chymotrypsin is not extensively detailed in publicly available literature, the broader family of thiazole-containing compounds has demonstrated inhibitory activity against various proteases. For instance, cyanopeptolins containing a 3-amino-6-hydroxy-2-piperidone (Ahp) unit attached to a thiazole ring have been shown to inhibit both trypsin and chymotrypsin (B1334515) by blocking the active center of these enzymes.

The inhibitory potential of thiazole derivatives is not limited to proteases. Various analogues have been investigated as inhibitors of other significant enzymes:

Cholinesterases: Thiazolylhydrazone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. Some of these compounds have exhibited potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference drug donepezil. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): The closely related 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied in the development of potent inhibitors of CDKs, which are key regulators of the cell cycle and are important targets in cancer therapy. elsevierpure.com

Other Enzymes: The adaptability of the thiazole scaffold has led to the development of inhibitors for a diverse range of other enzymes, highlighting the broad therapeutic potential of this heterocyclic core.

The investigation of this compound and its derivatives against a wider panel of enzymes remains a promising area for future research, with the potential to uncover novel therapeutic agents for a variety of diseases.

Rational Drug Design and Development Strategies

The development of therapeutic agents based on the this compound scaffold is increasingly guided by rational drug design principles. These strategies leverage an understanding of the molecular interactions between the inhibitor and its target enzyme to design more potent and selective compounds. Key aspects of this approach include structure-activity relationship (SAR) studies and computational modeling.

A prime example of rational drug design in a closely related series can be found in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of cyclin-dependent kinases (CDKs). elsevierpure.com Although the core is a pyrimidine instead of a simple aniline, the principles of its SAR exploration are highly relevant to the this compound scaffold.

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For the 2-anilino-4-(thiazol-5-yl)pyrimidine series, extensive SAR studies have revealed key structural features that govern their inhibitory potency against CDKs. These findings can inform the design of novel this compound derivatives targeting other enzymes.

Key SAR Insights from Related Thiazole Compounds:

Structural Position Modification Impact on Activity Rationale
Aniline Ring Substitution pattern and nature of substituentsSignificantly influences potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the aniline nitrogen and its hydrogen-bonding capabilities.The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase active site.
Thiazole Ring Substituents at various positionsCan enhance binding affinity through additional interactions with the enzyme's active site.Introduction of small alkyl or other functional groups can exploit specific pockets within the active site, leading to improved potency.
Linker between Rings Not directly applicable to this compound, but in more complex derivatives, the linker's length and flexibility are critical.------

Computational Modeling and Docking:

Molecular modeling and docking studies are powerful tools in rational drug design. They allow researchers to visualize the binding of a ligand to its target protein, predict binding affinities, and guide the design of new analogues with improved properties. In the study of thiazole-based inhibitors, docking simulations have been instrumental in: mdpi.comnih.gov

Identifying key amino acid residues in the enzyme's active site that interact with the inhibitor.

Predicting the binding mode and conformation of the inhibitor within the active site.

Explaining the observed SAR trends at a molecular level.

Screening virtual libraries of compounds to identify new potential inhibitors.

By integrating SAR data with computational approaches, researchers can accelerate the drug discovery process, moving from a preliminary hit to a potent and selective lead compound more efficiently. The application of these rational design strategies to the this compound scaffold holds significant promise for the development of novel enzyme inhibitors for a range of therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H, ¹³C, ¹⁵N NMR Spectral Assignment and Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and thiazole (B1198619) rings, as well as a characteristic signal for the amine (-NH₂) protons. The protons on the thiazole ring typically appear in the range of 7.5 to 8.1 ppm acs.org. The four protons on the aniline ring will present as a complex multiplet system, influenced by their position relative to the electron-donating amino group and the electron-withdrawing thiazole substituent. The -NH₂ protons are anticipated to produce a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Based on data from related thiazole derivatives, the carbons of the thiazole ring are expected in distinct regions: C2 (the carbon bonded to the aniline ring) is the most downfield, appearing around 168-169 ppm, while C4 and C5 are found further upfield, in the ranges of 140-149 ppm and 110-117 ppm, respectively acs.org. The six carbons of the aniline ring will have their chemical shifts determined by the combined electronic effects of the amino and thiazole substituents.

¹⁵N NMR: The nitrogen NMR spectrum would show two signals corresponding to the amine nitrogen and the thiazole ring nitrogen. The chemical shift of the aniline nitrogen is highly sensitive to the degree of electron delocalization and steric hindrance around the amino group. The thiazole nitrogen's chemical shift provides insight into the electronic structure of the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for 2-(Thiazol-2-yl)aniline

Assignment Nucleus Predicted Chemical Shift (ppm) Notes
Thiazole H-4/H-5¹H7.5 - 8.1Specific assignment depends on substitution; appears as doublets. acs.org
Aniline Ar-H¹H6.7 - 7.8Complex multiplet pattern due to ortho, meta, and para positions.
Amine NH¹H4.0 - 6.0Broad singlet, position is solvent and concentration dependent.
Thiazole C 2¹³C168 - 169Most deshielded carbon, attached to the aniline ring and sulfur. acs.org
Thiazole C 4¹³C140 - 149 acs.org
Thiazole C 5¹³C110 - 117 acs.org
Aniline C -NH₂¹³C145 - 150Carbon attached to the amino group.
Aniline C -Thiazole¹³C120 - 125Carbon attached to the thiazole ring, shielded relative to C-NH₂.
Aniline Ar-C¹³C115 - 135Other aromatic carbons in the aniline ring.

Heteronuclear NMR for Probing Intramolecular Hydrogen Bonds

The geometry of this compound, with the aniline -NH₂ group positioned ortho to the thiazole substituent, allows for the formation of an intramolecular hydrogen bond between one of the amine protons and the nitrogen atom of the thiazole ring (N-H···N). This interaction restricts the rotation of the C-N bond and influences the chemical environment of the involved atoms.

Studies on the closely related compound, 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines, have demonstrated the power of heteronuclear NMR techniques (¹H, ¹³C, ¹⁵N) to investigate such hydrogen bonds. uq.edu.au The presence of a strong intramolecular hydrogen bond in these analogs was confirmed by observing changes in chemical shifts and the multiplet structure of protons near the amino group. uq.edu.au For this compound, similar NMR studies would be expected to provide definitive evidence for this structural feature. The formation of the hydrogen bond would likely result in a downfield shift of the involved NH proton and changes in the chemical shifts of the carbons and nitrogens within the newly formed pseudo-ring structure.

Deuterium (B1214612) Exchange Studies to Confirm Exchangeable Protons

Deuterium exchange is a simple and definitive NMR experiment used to identify labile protons, such as those in amine (-NH₂) groups. The experiment involves adding a few drops of deuterium oxide (D₂O) to the NMR sample. The labile amine protons exchange with deuterium atoms from the D₂O.

Since deuterium is not observed in a standard ¹H NMR spectrum, the signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity after the addition of D₂O. This confirms the assignment of the amine proton signal. Furthermore, this technique was used to provide evidence for the intramolecular hydrogen bond in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. uq.edu.au A time-course study of the D₂O exchange showed changes in the multiplet structure and chemical shifts, confirming that deuterium replaces the hydrogen involved in the intramolecular hydrogen bond. uq.edu.au A similar study on this compound would confirm the identity of the exchangeable amine protons and could provide further insight into the dynamics and strength of the intramolecular hydrogen bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are invaluable for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectral Analysis

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the aniline and thiazole moieties.

N-H Vibrations: The aniline amino group will give rise to distinct bands. The N-H stretching vibrations typically appear as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H scissoring or bending vibration is expected around 1626 cm⁻¹. fz-juelich.de

Aromatic Ring Vibrations: C-H stretching vibrations for both aromatic rings are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will produce a series of sharp bands in the 1450-1610 cm⁻¹ region. fz-juelich.de

Thiazole Ring Vibrations: The thiazole ring has specific vibrational modes. The C-S stretching mode is typically observed in the 700-860 cm⁻¹ range. scialert.net The C-N stretching within the thiazole ring contributes to bands around 1456 cm⁻¹. scialert.net

C-N Stretching: The stretching vibration of the bond connecting the aniline ring to the amine group (Ar-NH₂) is expected around 1265 cm⁻¹. fz-juelich.de

Table 2: Characteristic FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchAniline -NH₂
3000 - 3100C-H StretchAromatic (Aniline & Thiazole)
~1626N-H Bend (Scissoring)Aniline -NH₂ fz-juelich.de
1450 - 1610C=C / C=N StretchAromatic Rings fz-juelich.de
~1456C-N StretchThiazole Ring scialert.net
~1265C-N StretchAniline Ar-N fz-juelich.de
700 - 860C-S StretchThiazole Ring scialert.net

FT-Raman Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic carbon skeletons and the C-S bond.

Key expected features in the FT-Raman spectrum include strong bands for the aromatic C=C stretching vibrations between 1300 and 1600 cm⁻¹. The C-S stretching mode of the thiazole ring, which can be weak in the IR, often gives a more readily identifiable signal in the Raman spectrum, expected around 718 cm⁻¹. scialert.net Analysis of the Raman spectrum of liquid aniline shows a characteristic ring stretching vibration that can be used for comparative assignment. fz-juelich.de The combination of both IR and Raman data allows for a more complete and confident assignment of the molecule's fundamental vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π-π* and n-π* transitions associated with its aromatic and heterocyclic systems.

The UV-Vis absorption spectrum of this compound is expected to display bands corresponding to electronic transitions within the conjugated π-system formed by the aniline and thiazole rings. The primary transitions observed are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extended conjugation between the phenyl and thiazole rings leads to absorption bands in the UV region. The presence of the aniline group, a strong auxochrome, tends to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted 2-phenylthiazole.

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, to a π* antibonding orbital. These transitions typically appear as shoulders or weak bands at longer wavelengths than the main π → π* bands.

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength (λmax) RangeRelative Intensity (ε)Associated Moieties
π → π280–350 nmHighConjugated Thiazole-Aniline π-system
n → π340–400 nmLowThiazole ring (N and S heteroatoms)

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides insight into the difference in polarity between the molecule's ground and excited states.

For this compound, which can be considered a donor-π-acceptor (D-π-A) system with the aniline as the donor and the thiazole as the acceptor, a positive solvatochromism (bathochromic or red shift) is generally expected for the π → π* transition. This occurs because the excited state is more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength jlu.edu.cnnih.gov.

Conversely, n → π* transitions often exhibit a negative solvatochromism (hypsochromic or blue shift) in polar, protic solvents. This is because the lone pair electrons in the non-bonding orbital can form hydrogen bonds with the solvent, which lowers the energy of the ground state. The energy required for the transition therefore increases, resulting in a shift to a shorter wavelength.

Investigations into related push-pull thienylthiazole and aminophenyl benzothiazole (B30560) systems confirm that increasing solvent polarity leads to significant red shifts in the absorption and emission spectra, indicating a more polar excited state jlu.edu.cnnih.gov.

Table 2: Expected Solvatochromic Shifts for this compound

SolventPolarityExpected Shift for π → π* TransitionExpected Shift for n → π* Transition
HexaneNon-polarReference (Shorter λ)Reference (Longer λ)
ChloroformIntermediate PolarityBathochromic (Red) ShiftHypsochromic (Blue) Shift
Ethanol (B145695)Polar, ProticStrong Bathochromic (Red) ShiftStrong Hypsochromic (Blue) Shift
AcetonitrilePolar, AproticStrong Bathochromic (Red) ShiftModerate Hypsochromic (Blue) Shift

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available as of this writing, analysis of closely related derivatives provides significant insight into its expected solid-state structure. For instance, the crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate has been determined, which contains the core 2-(thiazol-yl)aniline framework researchgate.net.

In this related structure, the compound crystallizes in the monoclinic system with the P21/n space group. The crystal packing is stabilized by a network of intermolecular interactions, including strong N-H···O and O-H···N hydrogen bonds, as well as weaker C-H···π and π-π stacking interactions researchgate.net. It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, with the aniline N-H group acting as a hydrogen bond donor and the thiazole nitrogen atom acting as an acceptor.

Table 3: Illustrative Crystallographic Data for a this compound Derivative*

ParameterValue
Chemical FormulaC10H10N4OS·H2O
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)9.051 (5)
b (Å)11.526 (5)
c (Å)10.893 (6)
β (°)90.345 (16)
Volume (ų)1136.5 (10)
Z4

*Data from 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate researchgate.net.

The conformation of this compound is primarily defined by the dihedral angle between the planes of the thiazole and aniline rings. This angle is determined by a balance between the steric hindrance of the ortho-hydrogen on the aniline ring and the electronic stabilization gained from a more planar, conjugated system.

In the crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline, the dihedral angle between the thiazole and benzene (B151609) rings is found to be only 4.69°, indicating a nearly coplanar arrangement researchgate.net. This planarity facilitates π-electron delocalization across the molecule. For this compound, a similar near-planar conformation is expected, potentially stabilized by an intramolecular hydrogen bond between the aniline N-H proton and the thiazole nitrogen atom. The degree of planarity can significantly impact the electronic properties, including the energy of the HOMO-LUMO gap and the characteristics of the UV-Vis absorption spectrum.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems. For "2-(Thiazol-2-yl)aniline," DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to elucidate its fundamental chemical characteristics. researchgate.net

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For "this compound" and its derivatives, DFT calculations are used to determine equilibrium structural parameters such as bond lengths, bond angles, and dihedral angles. scispace.com These calculations have shown good agreement with experimental data where available for similar compounds. researchgate.net

The optimized structure reveals the spatial relationship between the aniline (B41778) and thiazole (B1198619) rings. The planarity of these rings and the dihedral angle between them are crucial for understanding the extent of π-conjugation within the molecule. For instance, in related aniline derivatives, DFT calculations at the B3LYP/6-31G** level have been successful in predicting molecular geometries. scispace.com For aniline itself, DFT-optimized N-H bond lengths are typically around 1.016 Å, and C-H bond lengths are about 1.09 Å. researchgate.net The inclusion of polarization functions in the basis set, such as in 6-31G(d,p), is essential for accurately modeling the non-planarity of the amino group in aniline. pomona.edu

Table 1: Selected Optimized Structural Parameters for a Benzothiazole (B30560) Analog Note: Data for the closely related 2-(4-methoxyphenyl)benzo[d]thiazole is presented for illustrative purposes, as determined by DFT (B3LYP) calculations.

ParameterBondCalculated Length (Å)
Bond LengthC=N (thiazole)1.295
C-S (thiazole)1.750
C-N (amine link)1.379
C-C (phenyl)~1.39-1.41
Parameter Atoms **Calculated Angle (°) **
Bond AngleC-S-C (thiazole)88.66
C-N-C (thiazole)114.59
C-C-N (amine link)124.16

Data sourced from studies on similar benzothiazole structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com

For thiazole derivatives, DFT calculations show that the HOMO is typically distributed over the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. nih.gov Conversely, the LUMO is often localized on the thiazole ring, which acts as the electron-accepting moiety. nih.gov A smaller HOMO-LUMO gap implies a higher propensity for intramolecular charge transfer (ICT) and greater chemical reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap Note: The following values are representative for thiazole derivatives calculated using DFT methods.

ParameterEnergy (eV)
HOMO Energy-5.5293
LUMO Energy-0.8302
HOMO-LUMO Energy Gap (ΔE)4.6991

Data adapted from a study on a related N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine compound. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface plots color-coded values of electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.comnih.gov Green areas represent neutral potential. acadpubl.eu

In "this compound," MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for electrophilic attack. irjweb.com The hydrogen atoms of the amine group and the phenyl ring generally exhibit positive potential, marking them as sites for potential nucleophilic interaction. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. thaiscience.info

Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. repositorioinstitucional.mxresearchgate.net The condensed Fukui function (fk) at a specific atomic site is calculated based on changes in electron population. mdpi.comrepositorioinstitucional.mx A higher value of the Fukui function at a particular atom indicates its greater reactivity toward a specific type of attack. semanticscholar.org For instance, the site where f+ is maximal is the most favorable for a nucleophilic attack. mdpi.com

Table 3: Global Reactivity Descriptors Note: Representative values for a related triazine derivative.

DescriptorFormulaValue (eV)
HOMO Energy (EHOMO)--6.2967
LUMO Energy (ELUMO)--1.8096
Energy Gap (ΔE)ELUMO - EHOMO4.4871
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2435
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0531
Electrophilicity Index (ω)μ2 / 2η3.6596

Data sourced from a study on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine compound. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge delocalization, and hyperconjugative interactions. researchgate.netacadpubl.eu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. orientjchem.org

For "this compound," NBO analysis can reveal significant intramolecular charge transfer (ICT) from the lone pairs of the aniline nitrogen (donor) to the antibonding π* orbitals of the thiazole ring (acceptor). acadpubl.eu These interactions, particularly n → π* transitions, contribute to the stabilization of the molecular structure and are indicative of the electronic communication between the two ring systems. acadpubl.eunih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the properties of electronically excited states. rsc.orguci.edu It is widely employed to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, as well as oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netbohrium.com

TD-DFT calculations for molecules like "this compound" can predict their electronic absorption spectra, providing insights into the nature of the electronic transitions involved (e.g., π → π* or n → π*). sciencepg.com These calculations help in assigning the observed spectral bands and understanding how structural modifications or solvent effects influence the molecule's photophysical properties. researchgate.netrsc.org The results from TD-DFT are crucial for designing molecules with specific optical characteristics for applications in materials science and photochemistry. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery involving the this compound scaffold, these simulations are instrumental in understanding how derivatives of this compound might interact with biological targets at a molecular level.

Molecular docking simulations have been extensively utilized to forecast the interactions between derivatives of the this compound scaffold and various biological receptors, thereby guiding the synthesis of novel therapeutic agents. These computational studies are crucial in identifying potential drug candidates by predicting their ability to bind to specific protein targets involved in disease pathways.

A primary focus of these studies has been on cancer-related targets, such as protein kinases, which are pivotal in cellular signaling pathways. For instance, derivatives incorporating the thiazole and aniline moieties have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and RET (rearranged during transfection) kinase, both of which are significant in the regulation of non-small cell lung cancer. dnu.dp.ua Similarly, docking studies have been employed to evaluate novel 2-oxoindolin-3-ylidene thiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.govmdpi.com The inhibitory potential of quinazoline-based thiazole derivatives has also been assessed against EGFR kinase through these in silico methods. bwise.kr

Beyond kinases, the interaction of thiazole derivatives with other cancer-related proteins has been explored. The Rho family of GTPases, specifically the Rho6 protein, has been a target for newly synthesized thiazole conjugates aimed at treating hepatic cancer. nih.gov Another significant target is tubulin; docking studies have helped to investigate how thiazole derivatives might inhibit tubulin polymerization, a mechanism that disrupts cell division and is a successful strategy in cancer chemotherapy. nih.govscispace.com The binding of these compounds within the colchicine (B1669291) binding site of tubulin is a common focus of such investigations. scispace.com

The application of molecular docking extends to other therapeutic areas as well. Studies have predicted the binding of thiazole-2-amines and their analogues to microbial enzymes like Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase, suggesting their potential as antimicrobial agents. nih.govresearchgate.net Furthermore, docking simulations have been used to identify N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

Following the prediction of potential interactions, molecular docking provides detailed insights into the specific binding modes and affinities of this compound derivatives with their target proteins. This information is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Docking studies reveal the precise orientation of the ligand within the protein's active site and identify the key amino acid residues involved in the interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and arene-cation interactions. For example, in a study of 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline as a potential EGFR and RET inhibitor, docking results showed stable hydrogen bonds and π-stacking interactions, afforded by the molecule's indole (B1671886) and aniline fragments. dnu.dp.ua The most promising compound from this series, a5, demonstrated high affinity with binding energies of -9.7 kcal/mol and -8.7 kcal/mol towards EGFR and RET, respectively. dnu.dp.ua

Similarly, docking of thiazole conjugates with the Rho6 protein identified specific interactions, such as arene-cation and arene-sigma interactions with Lys106 and Arg96. nih.gov One compound in this study formed two hydrogen bonds and one arene-cation interaction with Ser95, Glu138, and Arg96, respectively. nih.gov Studies involving styryl-coumarin derived aminothiazoles docked against protein tyrosine kinase highlighted strong interactions between the thiazole nucleus and the amino acid Methionine 341.

The binding energy, a numerical score calculated by the docking software, represents the affinity of the ligand for the receptor; a lower (more negative) value indicates a stronger binding affinity. This quantitative data allows for the direct comparison of different derivatives. For instance, bis-thiazole derivatives docked against Pim-1 kinase showed binding energies of -11.46 and -12.66 kcal/mol, forming two hydrogen bonds with the key amino acid residue Lys67. researchgate.net The tables below summarize findings from various molecular docking studies on thiazole-aniline-related scaffolds.

Table 1: Molecular Docking of Thiazole Derivatives with Kinase Targets

Compound SeriesProtein TargetPDB IDTop Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)EGFR--9.7Not SpecifiedH-bonds, π-stacking
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)RET--8.7Not SpecifiedH-bonds, π-stacking
Bis-thiazole derivativesPim-1 kinase2OBJ-12.66Lys67Hydrogen bonds
Quinazoline-based thiazole derivativesEGFR6LUDNot SpecifiedMet793, Cys797H-bonds, π-cation
2-Oxoindolin-3-ylidene thiazole derivativesVEGFR-2-Not SpecifiedNot SpecifiedStrong binding interactions
Styryl-coumarin derived aminothiazolesProtein tyrosine kinase2srcNot SpecifiedMet341, Tyr340H-bonds, π-π stacking

Table 2: Molecular Docking of Thiazole Derivatives with Non-Kinase Targets

Compound SeriesProtein TargetPDB IDTop Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Thiazole conjugatesRho6 protein2CLS-9.2Lys15, Arg96, Ser95Arene-cation, H-bond
Thiazole derivativesTubulin4O2BNot SpecifiedCys241H-bond
Thiazol-2-aminesEnoyl ACP reductase-Not SpecifiedNot SpecifiedActive site binding
Dimethylaniline-thiazole derivativesCDK1/CyclinB1/CKS24y72-8.12Not SpecifiedNot Specified
N-(thiazol-2-yl)-benzamide analogsZinc-Activated Channel (ZAC)-Not SpecifiedNot SpecifiedNegative allosteric modulation

Applications in Materials Science and Chemical Sensing Technologies

Organic Electronic Materials and Optoelectronic Properties

Thiazole-containing compounds are recognized as important building blocks for organic semiconductors due to the electron-accepting nature of the thiazole (B1198619) heterocycle, which arises from the electron-withdrawing imine (C=N) group. This characteristic has led to the extensive integration of thiazole and its derivatives, such as bithiazole, thiazolothiazole, and benzobisthiazole, into both small molecules and polymers for applications in organic electronics. semanticscholar.orgresearchgate.net These materials have demonstrated high performance in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). semanticscholar.org

While direct studies on the optoelectronic properties of 2-(Thiazol-2-yl)aniline are not extensively detailed in the reviewed literature, the broader class of thiazole-based organic semiconductors provides a strong indication of its potential. The electronic properties of such molecules can be fine-tuned through chemical modifications, and the presence of the aniline (B41778) group in this compound offers a site for such functionalization. The development of two-dimensional (2D) organic materials for optoelectronic applications is a rapidly advancing field, where the molecular diversity and flexibility of organic compounds are leveraged to create materials with novel properties. mtu.edu

Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), a related heterocyclic structure, are widely used as acceptor units in photoluminescent compounds for OLEDs and OSCs due to their strong electron-withdrawing ability, which enhances the electronic properties of the resulting materials. bldpharm.com This suggests that the thiazole ring in this compound could similarly contribute to the development of high-performance organic electronic materials.

Fluorescent Chemosensors and Probes

The development of fluorescent chemosensors for the detection of various ions and molecules is a significant area of research, driven by the need for sensitive and selective analytical methods in environmental and biological monitoring. mdpi.commdpi.comresearchgate.netnih.gov Schiff bases, which can be readily synthesized from amines like this compound, are a prominent class of compounds used in the design of fluorescent chemosensors. mdpi.com

Thiazole derivatives have been successfully employed in the design of fluorescent chemosensors for the detection of heavy metal ions. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. researchgate.net

While specific studies on this compound as a direct chemosensor for Cu²⁺ and Hg²⁺ are not prevalent in the reviewed literature, related thiazole-based Schiff base chemosensors have shown promise. For instance, a novel thiazole-based fluorescent and colorimetric Schiff base chemosensor, SB2, was designed for the highly sensitive and selective identification of certain metal ions. mdpi.com It exhibited a "turn-on" fluorescence response with detection limits in the micromolar range. mdpi.com Another example is a thiourea-based chemosensor that demonstrated preferential recognition of Hg²⁺ in an aqueous medium through an increase in fluorescence emission intensity, with a detection limit of 0.84 mM. mdpi.com The underlying mechanism for such sensors often involves the inhibition of photo-induced electron transfer (PET) upon metal ion binding. mdpi.com

The general principles guiding the design of these sensors suggest that a Schiff base derivative of this compound could potentially exhibit selective fluorescence responses to metal ions like Cu²⁺ and Hg²⁺ due to the available coordination sites on the thiazole and imine groups.

The design of fluorescent probes for the selective detection of anions and neutral organic molecules is another important application of heterocyclic compounds. While direct applications of this compound for this purpose are not widely reported, derivatives have shown potential. For instance, organic crystals of an aldehyde derivative of triphenylethylene (B188826) have been utilized for the instantaneous sensing of aniline vapor through fluorescence quenching. researchgate.netrsc.org This demonstrates the potential for aniline derivatives to be involved in sensing mechanisms for organic analytes.

Incorporating chemosensor moieties into polymer backbones is a strategy to develop robust and reusable sensing materials. While specific examples of polymer-bound chemosensors derived directly from this compound were not identified in the provided search results, the general concept is well-established. The aniline functional group in this compound provides a reactive site for polymerization or for grafting onto a polymer support.

Azo Dyes Derived from 2-Aminothiazole (B372263) for Advanced Applications

Azo dyes containing a thiazole moiety are a significant class of compounds with applications ranging from traditional dyeing to advanced materials. nih.govnih.gov The synthesis of these dyes typically involves the diazotization of an aminothiazole derivative followed by coupling with a suitable aromatic compound. nih.govnih.gov The resulting azo dyes often exhibit interesting photophysical properties that can be tuned by altering the substituents on the aromatic rings. nih.gov

Electrochromic devices, which change color in response to an electrical potential, are of interest for applications such as smart windows, displays, and mirrors. bohrium.com Polymers containing thiazole derivatives have been investigated for their electrochromic properties.

In a relevant study, N-(thiazol-2-ylmethylene)aniline-containing poly(2,5-dithienylpyrrole)s were synthesized and their electrochromic performance was characterized. bohrium.com These polymers, which are derivatives of a Schiff base formed from a thiazole aldehyde and aniline, displayed reversible multicolor chromism. bohrium.com For example, the polymer designated as PZA, which contains the N-(thiazol-2-ylmethylene)aniline moiety, exhibited colors ranging from terreous to deep grey at different applied potentials. bohrium.com

Bilayer electrochromic devices fabricated with these polymers as the anodic layer demonstrated significant changes in transmittance and short response times, indicating their potential for future electrochromic and optoelectronic applications. bohrium.com The key performance metrics for one such device are summarized in the table below.

Device Configuration Wavelength (nm) Transmittance Change (ΔT%)
PZA/PProDOTBz2 622 64.7

This research highlights the potential of incorporating the this compound structural motif into polymeric systems for the development of advanced electrochromic materials. bohrium.com

Indicators in Biomedical Sterilization Processes

Information regarding the specific application of this compound as an indicator in biomedical sterilization processes is not available in the public domain based on the conducted research. Chemical indicators for sterilization, such as those used for ethylene (B1197577) oxide or steam processes, typically rely on compounds that undergo a distinct and irreversible color change upon exposure to specific sterilizing agents and conditions. While various classes of chemical compounds are utilized for this purpose, there is no readily available scientific literature or patent information that documents the use of this compound in this capacity.

Corrosion Inhibition Research

The study of thiazole derivatives as corrosion inhibitors is a significant area of research in materials science. These compounds are effective in protecting metals, particularly steel, from corrosion in acidic environments. The protective action of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The adsorption process can occur through the heteroatoms (nitrogen and sulfur in the thiazole ring and nitrogen in the aniline group of this compound), which act as active centers for adsorption. The aromatic rings also contribute to the adsorption through π-electron interactions with the metal surface. This forms a stable, protective film that inhibits both anodic and cathodic reactions of the corrosion process.

While direct research data on this compound is limited in the provided search results, the performance of analogous thiazole derivatives provides strong evidence for its potential as an effective corrosion inhibitor. The following table summarizes research findings for several thiazole derivatives, illustrating their high inhibition efficiencies under various conditions.

Table 1: Corrosion Inhibition Efficiency of Various Thiazole Derivatives on Mild Steel in Acidic Media

Inhibitor Concentration Medium Temperature (°C) Inhibition Efficiency (%) Reference
2-amino-4-phenylthiazole 0.5 mM 1 M HCl 30 94.7 oup.com
Quinoline-thiazole derivative (Inh I) 200 ppm 15% HCl 60 95.0 electrochemsci.org
Quinoline-thiazole derivative (Inh II) 200 ppm 15% HCl 60 96.3 electrochemsci.org
2-amino-4-(4-methoxyphenyl)-thiazole Not Specified 0.5 M H₂SO₄ Not Specified 95 researchgate.net

The data clearly indicates that thiazole-based compounds are highly effective corrosion inhibitors. The high inhibition efficiencies, often exceeding 95%, are attributed to the strong adsorption of these molecules on the metal surface, leading to the formation of a robust protective layer. The specific structure of this compound, with its combination of the thiazole ring and the electron-donating amino group on the phenyl ring, suggests it would exhibit comparable, if not superior, corrosion inhibition properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Diversified Scaffolds

The development of new synthetic methodologies is paramount for expanding the chemical space around the 2-(thiazol-2-yl)aniline core. While traditional methods like the Hantzsch thiazole (B1198619) synthesis are well-established, future research will likely focus on more efficient, sustainable, and versatile routes to generate diverse molecular scaffolds. vulcanchem.commdpi.com

Key areas of exploration include:

One-Pot and Tandem Reactions: Designing multi-component reactions where the thiazole ring and its aniline (B41778) substituent are constructed in a single, streamlined process. This approach improves efficiency, reduces waste, and allows for rapid library generation. One-pot procedures involving the reaction of α-haloketones and substituted thioamides are promising avenues.

Microwave-Assisted and Flow Chemistry Synthesis: Utilizing non-conventional energy sources and technologies to accelerate reaction times, improve yields, and enhance scalability. Microwave irradiation has been shown to be effective in the synthesis of related imidazo[2,1-b] vulcanchem.comsmolecule.combohrium.comthiadiazoles. st-andrews.ac.uk

Catalyst Optimization: Investigating novel catalysts, such as copper(I) iodide, to improve the efficiency and cost-effectiveness of established synthetic steps. vulcanchem.com This includes developing eco-friendly biocatalysts, like chitosan (B1678972) hydrogels, for greener synthesis protocols. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound structure with other heterocyclic systems (e.g., oxazole, imidazole, triazole) to create novel scaffolds with potentially improved pharmacological profiles. rsc.org This strategy aims to discover compounds with new intellectual property and enhanced drug-like properties.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

Synthetic Strategy Advantages Potential for this compound Scaffolds Key Research Focus
Hantzsch Synthesis Well-established, versatile Foundational method for core scaffold synthesis Optimization with new catalysts, solvent-free conditions vulcanchem.com
One-Pot Reactions High efficiency, reduced waste, rapid library generation Rapid diversification of substituents on both aniline and thiazole rings Discovery of new multi-component reaction pathways
Microwave-Assisted Synthesis Accelerated reaction times, improved yields, scalability High-throughput synthesis of derivative libraries Optimization of reaction conditions and scale-up processes st-andrews.ac.uk

| Flow Chemistry | Precise control, enhanced safety, continuous production | Industrial-scale production and library synthesis | Development of dedicated flow reactors and protocols |

Advanced Functionalization Strategies for Tailored Properties

To fine-tune the physicochemical and biological properties of this compound derivatives, advanced functionalization strategies are essential. Future work will move beyond simple substituent additions to more precise and sophisticated chemical modifications.

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the aniline and thiazole rings in the final stages of a synthesis. It avoids the need for pre-functionalized starting materials and enables the rapid creation of analogues with tailored properties. Regioselective C-H functionalization of related benzothiazoles has been achieved via phosphonium (B103445) intermediates, suggesting a viable path for this compound. nih.gov

Vectorial Functionalization: Developing synthetic routes that allow for the controlled and sequential introduction of functional groups at specific positions on the scaffold. This enables the creation of molecules with precisely defined three-dimensional structures and property vectors for optimized interaction with biological targets.

Click Chemistry and Bio-conjugation: Employing highly efficient and orthogonal "click" reactions to attach the this compound scaffold to other molecules of interest, such as peptides, polymers, or fluorescent dyes. This is crucial for applications in chemical biology, diagnostics, and targeted drug delivery.

Development of Multi-Targeted Therapeutics in Medicinal Chemistry

The inherent versatility of the thiazole scaffold makes it an ideal starting point for designing multi-targeted therapeutics, a paradigm gaining traction for treating complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov Derivatives of this compound can be engineered to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance.

Future research in this area will focus on:

Rational Design of Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The this compound scaffold can be elaborated to target the ATP-binding site of multiple kinases involved in tumorigenesis, such as VEGFR-2, EGFR, and BRAF. nih.gov The design of novel 2-oxoindolin-3-ylidene thiazole derivatives has shown promise in this area. nih.gov

Hybrid Molecule Design: Fusing the this compound core with other known pharmacophores to create hybrid molecules with dual or multiple modes of action. For instance, combining it with a quinoxaline (B1680401) or thienothiophene moiety could yield novel antibacterial agents. nih.gov

Targeting Protein-Protein Interactions: Developing derivatives that can modulate complex biological pathways by disrupting or stabilizing specific protein-protein interactions, which are often considered "undruggable" with traditional small molecules.

Table 2: Potential Multi-Targeting Strategies for this compound Derivatives

Therapeutic Area Potential Targets Design Strategy Desired Outcome
Oncology VEGFR-2, EGFR, PDGFR, c-Kit Decoration of the aniline and thiazole rings with specific pharmacophoric features to fit multiple kinase ATP-binding sites. nih.gov Broad-spectrum anti-proliferative and anti-angiogenic activity.
Infectious Diseases Bacterial DNA gyrase, Dihydrofolate reductase (DHFR) Hybridization with known antibacterial scaffolds (e.g., quinolones). nih.gov Potent antimicrobial agents that can overcome resistance mechanisms.

| Inflammatory Diseases | COX-1/COX-2, various cytokines | Functionalization to inhibit key enzymes and signaling molecules in inflammatory pathways. mdpi.com | Dual-action anti-inflammatory drugs with improved safety profiles. |

Integration with Nanotechnology and Supramolecular Assemblies

The intersection of the this compound scaffold with nanotechnology and supramolecular chemistry opens up exciting possibilities in materials science and advanced drug delivery. The planar, aromatic nature of the compound facilitates π-stacking interactions, while the nitrogen and sulfur atoms can participate in hydrogen bonding and metal coordination. st-andrews.ac.uk

Emerging paradigms include:

Self-Assembling Nanostructures: Designing derivatives that can self-assemble into well-defined nanostructures like micelles, vesicles, or nanofibers. These assemblies can be used to encapsulate and deliver therapeutic agents, enhancing their solubility and bioavailability.

Organic Electronics: Exploring the potential of this compound-based polymers and small molecules in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, leveraging the electronic properties of the conjugated system.

Supramolecular Sensors: Creating host-guest systems where a this compound derivative, perhaps functionalized with a crown ether, acts as a receptor. rsc.org The binding of a specific analyte (e.g., a metal ion or a biomolecule) could induce a detectable change in fluorescence or color, forming the basis of a chemical sensor.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling and Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of this compound-based compounds. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the design-make-test-analyze cycle. tue.nl

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms, particularly deep neural networks, to build robust models that predict the biological activity and physicochemical properties (e.g., ADME/Tox) of virtual derivatives. bohrium.comresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Employing generative AI models to design entirely new this compound derivatives with desired properties. These models can "learn" the rules of chemical structure and pharmacology to propose novel molecules that are optimized for specific targets.

Predictive Synthesis Planning: Using AI to devise the most efficient synthetic routes for target molecules, predicting reaction outcomes and suggesting optimal conditions. This can save significant time and resources in the lab.

Multi-Target Pharmacology Prediction: Combining AI/ML models with 3D structural information to predict the interactions of a given derivative against a wide panel of biological targets, identifying both desired on-target effects and potential off-target liabilities early in the discovery process. digitellinc.com

Table 3: Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Impact on Research
Predictive Modeling (QSAR/QSPR) Algorithms predict bioactivity, solubility, toxicity, etc., based on molecular structure. researchgate.net Prioritizes high-potential compounds for synthesis, reducing wasted effort.
Virtual Screening Screens vast libraries of virtual compounds against a biological target. Rapidly identifies potential hits from millions of possibilities.
Generative Models AI designs novel molecules optimized for specific properties. Creates new intellectual property and explores untapped chemical space.

| Reaction Prediction | Algorithms suggest optimal synthetic pathways and predict reaction yields. | Accelerates the synthesis of target compounds and improves efficiency. |

Q & A

Q. What are the primary synthetic routes for 2-(Thiazol-2-yl)aniline, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via copper-catalyzed C–N coupling or C–H amination , leveraging aromatic amine reactivity. For example, copper(I) iodide and ligands like 1,10-phenanthroline are often used to catalyze the formation of the thiazole-aniline bond . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect yields, with optimized protocols achieving ~60–70% purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

NMR spectroscopy (¹H and ¹³C) is the gold standard for structural validation. Key signals include:

  • Aromatic protons : δ 6.8–7.5 ppm (aniline ring) and δ 7.2–8.1 ppm (thiazole protons) .
  • NH₂ group : Broad singlet at δ ~5.0 ppm (exchangeable protons).
    Mass spectrometry (ESI-MS) further confirms molecular ion peaks (e.g., m/z 177.05 for C₉H₇N₂S) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Solubility : Poor in water (<0.1 mg/mL), moderate in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Sensitive to light and oxidation; storage under inert gas (N₂/Ar) at −20°C is recommended .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect antimicrobial activity?

Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aniline ring show enhanced antimicrobial potency. For example:

DerivativeMIC (μg/mL) vs. E. coli
4-Nitro-substituted12.5
Parent compound>100
This trend correlates with increased electrophilicity and membrane disruption .

Q. What computational strategies are effective for predicting ligand-receptor interactions of this compound-based drug candidates?

Glide docking (Schrödinger Suite) is preferred for its accuracy in conformational sampling. Key steps:

  • Generate ligand poses via systematic search of rotational/translational space.
  • Score using hybrid empirical/force-field terms (e.g., GlideScore 2.5).
  • Validate with enrichment factor (EF) analysis (EF >5 for active vs. decoy libraries) .

Q. How can researchers reconcile contradictory data on the anticancer activity of this compound derivatives?

Discrepancies often arise from assay-specific variables :

  • Cell line variability : HepG2 (IC₅₀: 8 μM) vs. MCF-7 (IC₅₀: >50 μM) due to differential expression of thiazole-targeted kinases .
  • Redox interference : Thiazole moieties may quench ROS probes (e.g., DCFH-DA), leading to false negatives. Use orthogonal assays (e.g., Annexin V/PI) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Low yields in multi-step reactions : Catalytic systems (e.g., Pd/Cu bimetallic) improve atom economy (from 24% to 62% for tetrahydrobenzo-thiazole derivatives) .
  • Purification difficulties : Use of preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) resolves co-eluting impurities .

Q. How does the thiazole ring influence the electronic properties of this compound in catalytic applications?

The thiazole’s π-deficient nature enhances electrophilic substitution on the aniline ring. DFT calculations show:

  • HOMO-LUMO gap : ~4.2 eV (vs. 5.1 eV for unsubstituted aniline), favoring charge transfer in cross-coupling reactions .

Methodological Notes

  • Safety : Handle with nitrile gloves and flame-retardant lab coats due to skin/eye irritation risks .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to rule out degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.